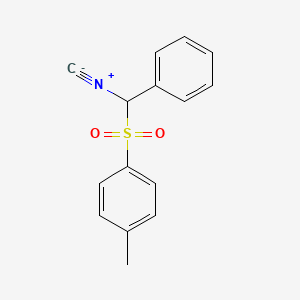

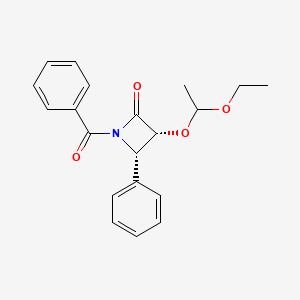

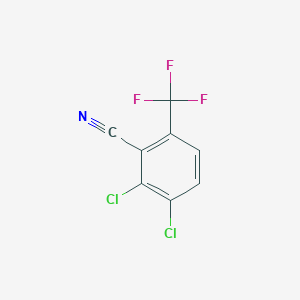

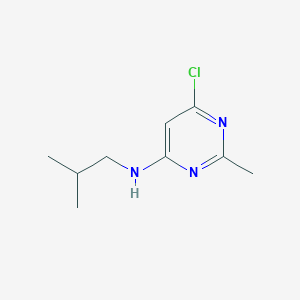

![molecular formula C8H8N2S B1353876 6-Methylthieno[2,3-b]pyridin-4-amine CAS No. 73227-70-0](/img/structure/B1353876.png)

6-Methylthieno[2,3-b]pyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylthieno[2,3-b]pyridin-4-amine is a heterocyclic compound . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis

The molecular weight of 6-Methylthieno[2,3-b]pyridin-4-amine is 164.23 . Its molecular formula is C8H8N2S .Chemical Reactions Analysis

6-Halo-2-pyridones have been found to catalyze ester aminolysis, where not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .Physical And Chemical Properties Analysis

6-Methylthieno[2,3-b]pyridin-4-amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 339.4±37.0 °C at 760 mmHg .科学的研究の応用

Synthesis of Novel Compounds

Novel Pyrido and Thieno Derivatives : The compound has been used in the synthesis of various novel pyrido and thieno derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These derivatives have potential applications in various fields of chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005).

Elaboration of Substituents : Research has been conducted on the elaboration of substituents at the 6-position of thieno[2,3-b]pyridine, leading to the creation of derivatives with varying chemical properties (Klemm & Muchiri, 1983).

Building Blocks for Further Chemical Reactions

Versatile Building Blocks : The compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, which have numerous applications in medicinal and materials chemistry (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Intramolecular Cyclisation : It has been used in the intramolecular cyclisation to produce compounds like dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines, which have applications in the development of new molecular structures (Davies et al., 1976).

Antioxidant Activity

- Potential Antioxidant Agents : Derivatives of 6-Methylthieno[2,3-b]pyridin-4-amine have been synthesized and evaluated for their antioxidant activity, showcasing the compound's potential in pharmacological applications (Kawale, Vartale, & Kalyankar, 2017).

Catalysis and Polymerization

Phosphine-Catalyzed Annulation : The compound has been utilized in phosphine-catalyzed annulation reactions, forming tetrahydropyridines with potential applications in organic synthesis and materials science (Zhu, Lan, & Kwon, 2003).

Copolymerization Catalyst : It's also been used in the development of catalysts for copolymerization of cyclohexene oxide and carbon dioxide, contributing to the field of polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

作用機序

特性

IUPAC Name |

6-methylthieno[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBYBUBMBIXYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CSC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylthieno[2,3-b]pyridin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

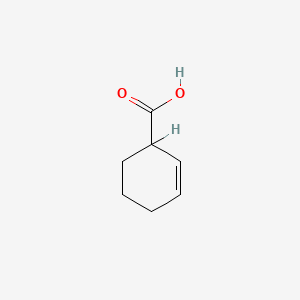

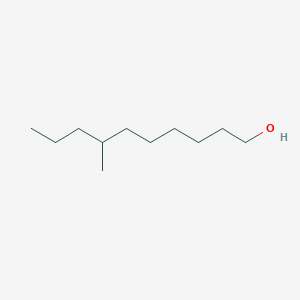

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)